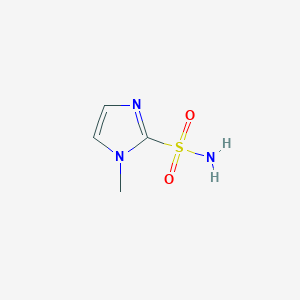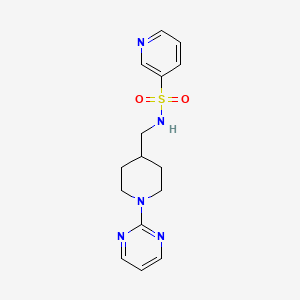![molecular formula C20H22ClN3O2 B2921143 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide CAS No. 930511-13-0](/img/structure/B2921143.png)
3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide, also known as CCPB, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CCPB is a benzamide derivative that was first synthesized in 2013 by a team of researchers from China. Since then, CCPB has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of Derivatives : A study by Hosokami et al. (1992) involved the synthesis of acyl derivatives of a similar compound, 2-(3,4-dimethoxyphenyl)ethylamine, which demonstrated significant antiulcer activity. This suggests potential for synthesizing and studying derivatives of 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide for medical applications (Hosokami et al., 1992).
Molecular Docking and Anticancer Studies : Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to the compound , and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This opens avenues for similar research on 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (Sharma et al., 2018).
Solid State Structure Analysis : Zhang Dehua and Zhang Xiaoyan (2008) conducted a study on the structure of a similar compound, Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate, revealing details about its intramolecular hydrogen bonds and crystal packing. This methodology can be applied to study the solid-state structure of the compound (Zhang Dehua & Zhang Xiaoyan, 2008).
Synthesis and Characterization : Studies like those conducted by Liang Xiao-lon (2015) and others on similar benzamide derivatives focus on synthesis and characterization using spectroscopic techniques. This kind of research provides a foundation for understanding the physical and chemical properties of 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide (Liang Xiao-lon, 2015).
Biological Activity and Pharmacological Potential
Antimicrobial and Antifungal Agents : Desai et al. (2007) synthesized new quinazolines with potential antibacterial and antifungal activities. The methods and findings from this research could be relevant for exploring the biological activities of 3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide in similar contexts (Desai et al., 2007).
CNS Depressant Activity : Bhattacharjee et al. (2011) synthesized Schiff bases of a similar compound, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, and evaluated them for CNS depressant activity. This approach could be applied to assess the CNS effects of the compound (Bhattacharjee et al., 2011).
Analytical and Physical Chemistry Studies
- Powder Diffraction Data : Olszewska et al. (2009) reported new powder diffraction data for derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, highlighting the importance of such data for understanding the crystalline properties of similar compounds (Olszewska et al., 2009).
Propiedades
IUPAC Name |
3-[[2-[1-(4-chlorophenyl)ethylamino]acetyl]amino]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-13(14-5-7-16(21)8-6-14)22-12-19(25)23-18-4-2-3-15(11-18)20(26)24-17-9-10-17/h2-8,11,13,17,22H,9-10,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSQLSFNWHWFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)


![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)


![2-chloro-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2921067.png)


![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2921076.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)
![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)